molecular formula C22H25N3O4S2 B2864655 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 850909-55-6

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2864655
CAS No.: 850909-55-6
M. Wt: 459.58
InChI Key: QGYIHMXBOAGJOT-GHVJWSGMSA-N
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Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Scientific Research Applications

Photodynamic Therapy Application

The compound, as a derivative of benzenesulfonamide substituted zinc(II) phthalocyanine, has potential applications in photodynamic therapy for cancer treatment. Its properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, make it useful for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Cell Adhesion

Compounds similar to (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide have shown inhibitory effects on the expression of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. This inhibition can decrease the adherence of neutrophils to activated endothelial cells, which has implications in the treatment of inflammation (Boschelli et al., 1995).

Anticancer Activity

Several studies have shown that derivatives of this compound exhibit anticancer activity. For instance, Co(II) complexes with similar compounds have been tested for in vitro cytotoxicity in human breast cancer cell lines, showing potential as anticancer agents (Vellaiswamy & Ramaswamy, 2017).

Application in Photodynamic Therapy and Anticancer Activity

Another significant application is the development of derivatives for photodynamic therapy and as anticancer agents. These derivatives, through their complex molecular structure, can be effective in treating various types of cancers by targeting specific pathways or mechanisms in cancer cells (Yılmaz et al., 2015).

Antimicrobial Activities

Compounds structurally related to this compound have demonstrated antimicrobial activities. This includes effectiveness against a variety of Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Mondal et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some benzothiazole derivatives are thought to exert their anticancer effects by intercalating into DNA and disrupting its structure .

Properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-15-6-4-5-13-25(15)31(27,28)18-10-7-16(8-11-18)21(26)23-22-24(2)19-12-9-17(29-3)14-20(19)30-22/h7-12,14-15H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYIHMXBOAGJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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